molecular formula C18H35NO4 B14670777 Diethyl 3,3'-(tert-butylimino)bis(2,2-dimethylpropanoate) CAS No. 37489-09-1

Diethyl 3,3'-(tert-butylimino)bis(2,2-dimethylpropanoate)

Cat. No.: B14670777
CAS No.: 37489-09-1
M. Wt: 329.5 g/mol
InChI Key: XSWAJINSDAXRMI-UHFFFAOYSA-N
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Description

Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) is an organic compound known for its unique structure and properties. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) typically involves the reaction of diethylamine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored continuously to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines .

Scientific Research Applications

Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) exerts its effects involves its interaction with specific molecular targets. The compound can act as a catalyst in certain reactions, facilitating the formation of desired products. It can also interact with enzymes and proteins, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
  • 2,2’-(tert-Butylimino)diethanol

Uniqueness

Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

37489-09-1

Molecular Formula

C18H35NO4

Molecular Weight

329.5 g/mol

IUPAC Name

ethyl 3-[tert-butyl-(3-ethoxy-2,2-dimethyl-3-oxopropyl)amino]-2,2-dimethylpropanoate

InChI

InChI=1S/C18H35NO4/c1-10-22-14(20)17(6,7)12-19(16(3,4)5)13-18(8,9)15(21)23-11-2/h10-13H2,1-9H3

InChI Key

XSWAJINSDAXRMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)CN(CC(C)(C)C(=O)OCC)C(C)(C)C

Origin of Product

United States

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